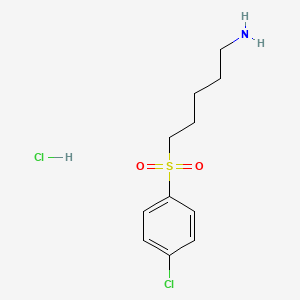

5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride

Descripción general

Descripción

4-Chlorobenzenesulfonyl chloride is an organic compound used as a building block in organic synthesis . It has a linear formula of ClC6H4SO2Cl .

Synthesis Analysis

4-Chlorobenzenesulfonyl chloride can be synthesized by reacting chlorobenzene with chlorosulfonic acid . The reaction takes place in a halogenated aliphatic hydrocarbon in the presence of an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid .Molecular Structure Analysis

The structure of 4-Chlorobenzenesulfonyl chloride is represented as ClC6H4SO2Cl . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the chloride group (Cl) .Chemical Reactions Analysis

The OH-group is protonated by another molecule of chlorosulphuric acid, creating a cation. This cation can be attacked by benzene under the right conditions .Physical and Chemical Properties Analysis

4-Chlorobenzenesulfonyl chloride is a solid with an off-white appearance . It has a melting point range of 50 - 52 °C and a boiling point of 141 °C at 15 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Antitumor Drugs

- A study outlines the synthesis of a new antitumor drug, 5'-dexoxy-5-fluoro-N-(pentyloxy)cabonylcytidine, utilizing hydroxylamine hydrochloride as a key intermediate. This synthesis provides a cost-efficient and scalable route for the production of the target compound, potentially beneficial for large-scale pharmaceutical applications (Qi, 2006).

Medical Diagnostics

- In the field of diagnostics, 5-(biotinamido)pentylamine has been used as an amine substrate in a colorimetric assay for Factor XIII in plasma. This method offers a simple, non-radioactive approach for routine diagnostic estimation of Factor XIII, highlighting the utility of related amines in medical diagnostics (Lee, Birckbichler, & Patterson, 1988).

Polymer Chemistry

- Research has been conducted on methoxy poly(ethylene glycol)-b-poly[5-methacrylamido-pentylamine hydrochloride], a pH-responsive block copolymer. This polymer exhibits interesting aggregation behavior in aqueous solutions at different pH values, indicating potential applications in drug delivery systems and nanotechnology (Wang, Zhu, Ren, Zhang, & Tan, 2013).

Chemical Synthesis

- A study describes the improved synthesis of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, using hydroxylamine hydrochloride. This methodology could be beneficial in the synthesis of various chemical compounds, including pharmaceuticals (Colla, Martins, Clar, Krimmer, & Fischer, 1991).

Antiviral Research

- Compounds synthesized from 3-cyclopenten-1-ylamine hydrochloride, including derivatives of carbocyclic 2'-deoxyguanosine, have been evaluated for antiviral potential against various viruses. Though lacking significant activity, their non-toxic nature to host cells indicates potential for further antiviral research (Patil, Koga, Schneller, Snoeck, & De Clercq, 1992).

Safety and Hazards

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfonylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2S.ClH/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVRTEVETNJCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

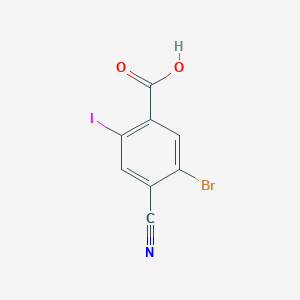

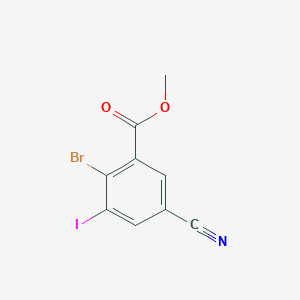

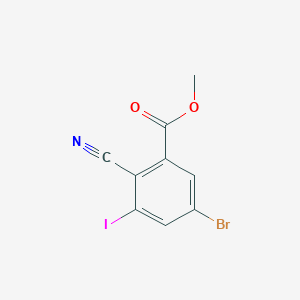

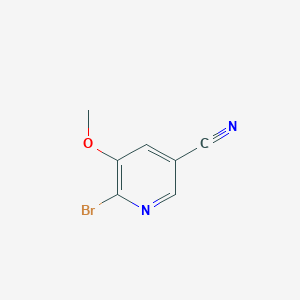

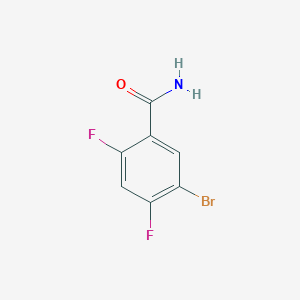

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.